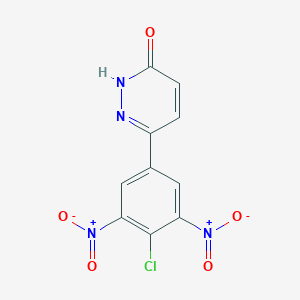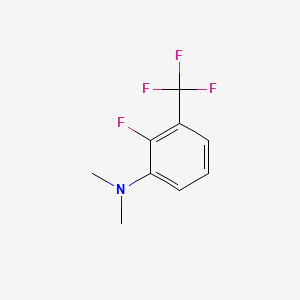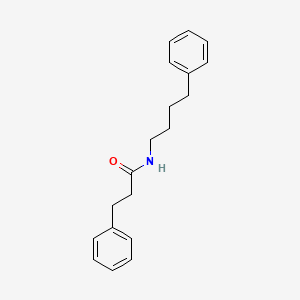![molecular formula C28H21ClN2O9 B12466569 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a combination of aromatic rings, nitro, chloro, and ester functional groups, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. Common synthetic routes include:
Nucleophilic Aromatic Substitution:
Esterification: The formation of ester bonds through the reaction of carboxylic acids with alcohols under acidic conditions.
Cyclization: The formation of the isoindole ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Amines: From the reduction of nitro groups.
Carboxylic Acids: From the hydrolysis of ester groups.
Substituted Aromatics: From nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with DNA: Potentially affecting gene expression and cellular functions.
Modulate Receptor Activity: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloro and nitro groups but lacks the ester and isoindole functionalities.
4-Nitrophenyl chloroformate: Contains the nitro and chloro groups but differs in its overall structure and reactivity.
Uniqueness
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its structure allows for multiple points of modification, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H21ClN2O9 |
|---|---|
Molecular Weight |
564.9 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-butoxycarbonylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C28H21ClN2O9/c1-2-3-12-39-27(35)16-4-8-19(9-5-16)30-25(33)20-10-6-18(13-21(20)26(30)34)28(36)40-15-24(32)17-7-11-22(29)23(14-17)31(37)38/h4-11,13-14H,2-3,12,15H2,1H3 |
InChI Key |
CBBOYBJJOKYAOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{4-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12466492.png)
![1-Dibenzo[b,d]furan-3-yl-3-phenylthiourea](/img/structure/B12466497.png)
![N-{8,9,11-Trimethyl-5,13-dioxo-12H-naphtho[2,3-A]carbazol-6-YL}benzamide](/img/structure/B12466505.png)
![N-(3-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12466506.png)


![N-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl]-N-methylthiophene-2-sulfonamide](/img/structure/B12466526.png)

amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B12466553.png)




![1-[Bis(2-hydroxyethyl)amino]-3-(4-nitrophenoxy)propan-2-ol](/img/structure/B12466590.png)
